molecular formula C23H30N4O2S B5201327 N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide

Cat. No. B5201327
M. Wt: 426.6 g/mol
InChI Key: OWWXABPPHIEGKI-UHFFFAOYSA-N
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Description

"N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide" is a chemical compound that belongs to the class of sulfonamides with potential applications in various fields due to its unique structural and chemical properties. This compound is of interest for its synthesis methods, molecular structure, and chemical reactivity, which can be utilized in developing pharmaceuticals, materials science, and chemical research.

Synthesis Analysis

The synthesis of quinoxaline derivatives, including sulfonamide compounds, typically involves base-mediated intramolecular arylation or condensation reactions. For example, benzhydrylamines can be synthesized through base-mediated intramolecular sp(3) C-arylation of N-benzyl-2-nitrobenzenesulfonamides, leading to advanced intermediates for nitrogenous heterocycles, such as indazole oxides and quinazolines (Kisseljova, Smyslová, & Krchňák, 2014).

Molecular Structure Analysis

The molecular structure and crystallography of quinoxaline derivatives can provide insights into their properties and reactivity. For instance, the crystal structure determination of specific quinoxaline N-oxides reveals their conformation and intermolecular interactions, which are essential for understanding their chemical behavior (Simone et al., 2006).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including nucleophilic substitution and oxidation-reduction processes, influenced by their functional groups and molecular structure. These reactions can lead to the formation of amino, hydroxy, and substituted derivatives of quinoxaline, which have different chemical and biological properties (Elina, 1967).

properties

IUPAC Name

N-[3-(dibutylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-4-6-16-27(17-7-5-2)23-22(24-20-10-8-9-11-21(20)25-23)26-30(28,29)19-14-12-18(3)13-15-19/h8-15H,4-7,16-17H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWXABPPHIEGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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